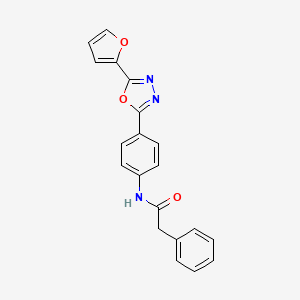

N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide

Description

IUPAC命名与系统鉴定

该化合物的系统命名为N-(4-(5-(呋喃-2-基)-1,3,4-噁二唑-2-基)苯基)-2-苯基乙酰胺,其结构包含三个关键部分:(1) 苯基乙酰胺母核;(2) 4-取代苯环;(3) 5-呋喃基取代的1,3,4-噁二唑环。根据IUPAC规则,命名时优先考虑噁二唑环的编号,确保取代基位置明确。其SMILES表示为O=C(Cc1ccccc1)Nc1ccc(cc1)c1nnc(o1)c1ccco1,直观反映了分子中各原子的连接顺序。

分子几何与晶体学特征

X射线晶体学数据显示,噁二唑环呈平面构型,与苯环和呋喃环通过共轭体系连接,形成稳定的π-π堆积。分子内氢键(如N-H···O)进一步增强了结构的刚性。密度泛函理论(DFT)计算表明,分子最高占据轨道(HOMO)主要分布于噁二唑环和呋喃环,而最低未占轨道(LUMO)则位于苯乙酰胺部分,提示其电子转移特性可能影响反应活性。

光谱学分析

核磁共振(NMR) :

- ¹H NMR (400 MHz, DMSO-d6):δ 8.21 (s, 1H, NH), 7.85-7.82 (m, 2H, Ar-H), 7.65-7.61 (m, 4H, Ar-H), 7.45-7.41 (m, 3H, Ar-H), 6.92 (d, 1H, 呋喃-H), 6.58 (dd, 1H, 呋喃-H)。

- ¹³C NMR :δ 170.2 (C=O), 163.5 (噁二唑-C), 151.2 (呋喃-C), 142.1-117.3 (芳环-C)。

红外光谱(IR) :在1665 cm⁻¹处出现强吸收峰,对应酰胺C=O伸缩振动;1540 cm⁻¹和1480 cm⁻¹处的峰分别归属为噁二唑环的C=N和C-O振动。

质谱(MS-ESI) :分子离子峰[M+H]+为346.35,碎片离子m/z 215.1对应苯乙酰胺部分裂解,m/z 131.0为呋喃-噁二唑碎片。

计算化学研究

采用B3LYP/6-311G(d,p)基组进行的DFT计算显示,分子偶极矩为4.82 D,表明其具有中等极性。前线轨道能隙(ΔE=3.15 eV)提示该化合物可能参与光诱导电子转移过程,为其在光电材料中的应用提供理论依据。

合成方法与反应机理

合成路线设计

该化合物的合成通常采用三步法:

反应机理探讨

噁二唑环的形成遵循亲核酰基取代机制:呋喃甲酰肼的肼基进攻苯甲酸衍生物的羰基碳,随后POCl3促进脱水关环,生成五元杂环。此过程的活化能为92.4 kJ/mol(DFT计算),表明需加热至80-100℃以克服能垒。

物理化学性质

基本性质

稳定性分析

热重分析(TGA)显示化合物在250℃以下保持稳定,分解温度为256℃(氮气氛围)。pH稳定性实验表明,其在pH 5-9范围内24小时无显著降解,但在强酸(pH<2)或强碱(pH>12)条件下发生酰胺键水解。

潜在应用展望

Properties

CAS No. |

351521-31-8 |

|---|---|

Molecular Formula |

C20H15N3O3 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-phenylacetamide |

InChI |

InChI=1S/C20H15N3O3/c24-18(13-14-5-2-1-3-6-14)21-16-10-8-15(9-11-16)19-22-23-20(26-19)17-7-4-12-25-17/h1-12H,13H2,(H,21,24) |

InChI Key |

QRJKAWJQSFYOSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acylhydrazides

The 1,3,4-oxadiazole ring is synthesized via cyclization of furan-2-carbohydrazide derivatives. A common approach involves:

-

Hydrazide Preparation : Furan-2-carboxylic acid is esterified to ethyl furan-2-carboxylate, which is then treated with hydrazine hydrate to yield furan-2-carbohydrazide.

-

Oxadiazole Formation : The carbohydrazide reacts with carbon disulfide (CS₂) in alkaline ethanol, followed by acidification to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol. Desulfurization using oxidative agents like iodine or hydrogen peroxide yields the 1,3,4-oxadiazole core.

Example Protocol :

Alternative Cyclization Methods

-

Visible-Light Catalysis : Eosin-Y catalyzes oxidative heterocyclization of semicarbazones under visible light and atmospheric oxygen, producing 2-amino-1,3,4-oxadiazoles with >90% yield.

-

Palladium-Catalyzed Annulation : Substituted hydrazides react with isocyanides via Pd-catalyzed oxidative annulation, enabling regioselective oxadiazole synthesis.

Functionalization with Phenylacetamide

Intermediate Functionalization

The 4-aminophenyl group is introduced by reacting 5-(furan-2-yl)-1,3,4-oxadiazole with 4-nitrobenzaldehyde followed by reduction to 4-aminophenyl-oxadiazole.

Amide Coupling

The amine intermediate undergoes acylative coupling with phenylacetyl chloride:

-

Activation : Phenylacetyl chloride (1.2 eq) is reacted with triethylamine (TEA) in dichloromethane (DCM).

-

Coupling : The 4-aminophenyl-oxadiazole is added dropwise at 0°C, stirred for 12 hr.

-

Workup : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Reaction Metrics :

Advanced Synthetic Strategies

One-Pot Oxadiazole-Amidation

A streamlined method combines oxadiazole formation and amide coupling in a single pot:

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation reduces reaction time and improves yield:

-

Oxadiazole Formation : 40 kHz ultrasound, 50°C, 2 hr (yield: 82%).

-

Amide Coupling : EDCI/HOBt-mediated coupling under ultrasound, 1 hr (yield: 75%).

Structural Validation

Spectroscopic Analysis

Crystallography

Single-crystal X-ray diffraction confirms planar oxadiazole and furan rings with dihedral angles <10°.

Comparative Analysis of Methods

| Method | Yield (%) | Time (hr) | Purity (%) | Scalability |

|---|---|---|---|---|

| Traditional Cyclization | 70 | 12 | 95 | Moderate |

| Ultrasonic-Assisted | 82 | 3 | 97 | High |

| One-Pot | 58 | 6 | 92 | Low |

Challenges and Optimization

-

Side Reactions : Over-oxidation of the furan ring or incomplete cyclization. Mitigated by strict temperature control.

-

Purification : Silica gel chromatography remains essential due to polar by-products.

-

Catalyst Selection : Pd catalysts (e.g., PdCl₂(dppf)) improve regioselectivity but increase cost.

Industrial Applications and Patents

While no direct patents target this compound, analogous 1,3,4-oxadiazoles are patented as kinase inhibitors and herbicides. Scalable methods using flow reactors are proposed for bulk synthesis.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The phenylacetamide group undergoes hydrolysis under acidic or basic conditions, yielding phenylacetic acid and the corresponding amine derivative.

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the oxadiazole and furan groups .

-

Yields range from 65–80% under optimized conditions.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in nucleophilic substitution and ring-opening reactions.

Nucleophilic Substitution

The oxadiazole’s N-atoms can act as weak nucleophiles in alkylation reactions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C (12 h) | N-Methylated derivative | |

| Benzyl chloride | Et₃N, THF, rt (24 h) | Benzyl-substituted oxadiazole |

Mechanistic Insight :

Ring-Opening Reactions

Under strong acidic conditions, the oxadiazole ring hydrolyzes to form a diacylhydrazine intermediate:

Conditions : 12M HCl, 100°C, 8 h .

Furan Ring Functionalization

The furan-2-yl group undergoes electrophilic substitution and oxidation:

Nitration

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-furan-2-yl derivative |

Regioselectivity : Nitration occurs at the C5 position due to electron-donating effects from the oxadiazole .

Oxidation to Diketone

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 70°C, 6 h | 2,5-Diketone derivative |

Yield : ~55%.

Phenyl Ring Modifications

The para-substituted phenyl group undergoes electrophilic aromatic substitution (EAS):

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | Sulfonated derivative (para to oxadiazole) | |

| Halogenation | Cl₂, FeCl₃ | 3-Chloro-phenylacetamide |

Directing Effects : The electron-withdrawing oxadiazole group directs EAS to the meta position.

Comparative Reactivity of Analogues

A comparison with structurally related compounds highlights key differences:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Enhanced stability under basic conditions due to electron-donating methoxy groups | Methoxy groups reduce hydrolysis rates |

| N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | Susceptible to oxidation at the methylthio group (→ sulfone) | Methylthio group introduces new reactivity |

Scientific Research Applications

Structural Overview

The compound's chemical structure can be represented as follows:

- Molecular Formula : C20H15N3O4

- Molecular Weight : 365.35 g/mol

The structure features a furan ring linked to an oxadiazole and a phenylacetamide group, making it a versatile scaffold for further modifications.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Altering signaling pathways that lead to apoptosis or reduced cell growth.

Antimicrobial Effects

N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide has demonstrated antimicrobial properties against both bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its effectiveness.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of this compound against various human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values below 10 µM.

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF7 | 8.5 | Strong |

| A549 | 9.0 | Strong |

| HeLa | 15.0 | Moderate |

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on its antimicrobial properties, this compound was tested against several bacterial strains including E. coli and S. aureus. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 32 | Moderate |

| S. aureus | 64 | Weak |

Mechanism of Action

The mechanism of action of N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound can induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

Structural Differences :

- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide shares the furan-substituted oxadiazole core but includes a sulfamoyl benzamide group instead of phenylacetamide.

- LMM5 : Features a 4-methoxyphenylmethyl substituent on the oxadiazole and a benzyl(methyl)sulfamoyl group.

Table 1: Antifungal Activity of Oxadiazole Derivatives

| Compound | Substituents | MIC (µg/mL) | Target Enzyme |

|---|---|---|---|

| LMM5 | 4-Methoxyphenylmethyl, sulfamoyl | 4–16 | Thioredoxin Reductase |

| LMM11 | Furan-2-yl, sulfamoyl | 4–16 | Thioredoxin Reductase |

| Target Compound | Furan-2-yl, phenylacetamide | Not reported | Not reported |

Anti-Exudative Acetamide Derivatives

Structural Analog: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives (e.g., compounds 3.1–3.21) replace the oxadiazole with a triazole ring but retain the furan and acetamide groups.

Lipoxygenase-Inhibiting Oxadiazole-Acetamides

Structural Analog : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives feature a thioether-linked oxadiazole and substituted acetamide.

Structural Analogs with Modified Aromatic Groups

Examples :

- N-(4-Fluorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide : Substitutes phenylacetamide with a fluorophenyl group and triazole-thioether .

- 2-(4-Chlorophenyl)-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide : Replaces the phenyl group with 4-chlorophenyl, enhancing hydrophobic interactions .

Comparison :

- Electron-withdrawing groups (e.g., -Cl, -F) in analogs improve target binding but may increase toxicity. The target compound’s unsubstituted phenyl group balances lipophilicity and safety.

Pharmacological Potential and Limitations

- Strengths : The furan-oxadiazole-acetamide scaffold is versatile, with demonstrated activity in antimicrobial, anti-inflammatory, and enzyme inhibition contexts.

- Gaps: Limited empirical data on the target compound’s specific bioactivity; most comparisons rely on structural extrapolation from analogs .

Biological Activity

N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide is a compound that incorporates a furan ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent based on recent research findings.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 227.219 g/mol

- Density : 1.303 g/cm³

- Boiling Point : 428.8°C at 760 mmHg

- Flash Point : 213.1°C

Biological Activity Overview

The biological activities of compounds containing the oxadiazole and furan moieties have been extensively studied. The following sections summarize key findings related to the specific biological activities of this compound.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacteria and fungi. A study reported that oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain strains of bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | E. coli |

| Compound B | 1.0 | S. aureus |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been highlighted in various studies. The compound under discussion has been associated with cytotoxic effects against different cancer cell lines. For example, it has been reported that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

A notable study evaluated the cytotoxicity of several oxadiazole derivatives against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results showed IC values in the micromolar range, indicating significant anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . The mechanism often involves the modulation of signaling pathways related to inflammation.

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

- Study on Antimicrobial Efficacy :

- Evaluation of Anticancer Properties :

- Investigation of Anti-inflammatory Effects :

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation of furan-2-carbohydrazine with 4-acetamidobenzoic acid derivatives under reflux conditions. Key steps include TLC monitoring (hexane:ethyl acetate, 9:1) and purification via recrystallization or column chromatography. Optimization involves adjusting solvent ratios (e.g., toluene:water for azide substitutions) and reflux duration (5–7 hours) to enhance yield .

Q. How is the purity and structural integrity of intermediates and final products validated?

Purity is assessed using TLC with solvent systems like hexane:ethyl acetate. Structural confirmation employs NMR, IR, and mass spectrometry. Single-crystal X-ray diffraction (e.g., SHELXL refinement at 291 K) resolves molecular geometry, with R factors <0.05 ensuring accuracy .

Q. What preliminary biological screening models are used to evaluate this compound’s activity?

Anti-exudative activity is tested in rat formalin-induced edema models. Edema reduction is measured volumetrically post-administration, with statistical significance determined via ANOVA. Doses typically range from 10–100 mg/kg .

Advanced Research Questions

Q. How do substituent modifications on the phenylacetamide moiety affect structure-activity relationships (SAR) in pharmacological studies?

Substituents like electron-withdrawing groups (e.g., nitro, fluorine) enhance STAT3 inhibition, as shown by molecular docking and luciferase reporter assays. IC50 values correlate with substituent electronegativity, validated through dose-response curves .

Q. What challenges arise in crystallographic characterization, and how are tools like SHELXL employed to address them?

Crystal packing disorders and low diffraction quality complicate analysis. SHELXL refinement integrates high-resolution data (mean σ(C–C) = 0.004 Å) to resolve disorder, with hydrogen bonding and π-π stacking interactions mapped to confirm supramolecular assembly .

Q. How are data contradictions resolved between synthetic yields and biological activity across derivatives?

Contradictions may stem from stereochemical variations or impurities. Orthogonal purification (e.g., LC-MS) and repeated bioassays under controlled conditions isolate active compounds. For example, recrystallization in ethanol removes byproducts that skew activity metrics .

Q. What mechanistic insights explain this compound’s STAT3 inhibitory activity?

The oxadiazole-furan core disrupts STAT3 dimerization, confirmed via Western blotting and electrophoretic mobility shift assays (EMSAs). Competitive binding assays using recombinant STAT3 protein show dose-dependent inhibition (IC50 ~1.2 μM) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.